molecular formula C20H21N3O3S B10992134 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10992134
M. Wt: 383.5 g/mol
InChI Key: QVQPJCLUSFIJMM-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound featuring a unique combination of a thiazinane ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a sulfonamide with a suitable aldehyde or ketone can yield the thiazinane ring.

    Indole Synthesis: The indole moiety can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the thiazinane derivative with the indole derivative. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the nitrogen atoms, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

    Biological Research: It can be used as a probe to study biological pathways involving sulfur and nitrogen-containing heterocycles.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics or as a building block for more complex materials.

Mechanism of Action

The mechanism by which N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the thiazinane ring can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1H-indole-5-carboxamide: Similar structure but without the methyl group on the indole.

    N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the indole ring.

Uniqueness

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide is unique due to the specific positioning of the carboxamide group and the presence of both the thiazinane and indole moieties. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-22-11-9-15-13-16(7-8-19(15)22)20(24)21-17-5-4-6-18(14-17)23-10-2-3-12-27(23,25)26/h4-9,11,13-14H,2-3,10,12H2,1H3,(H,21,24)

InChI Key

QVQPJCLUSFIJMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O

Origin of Product

United States

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